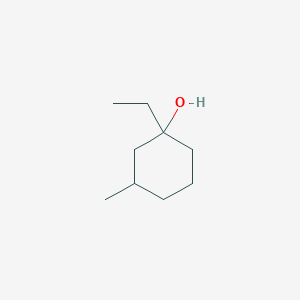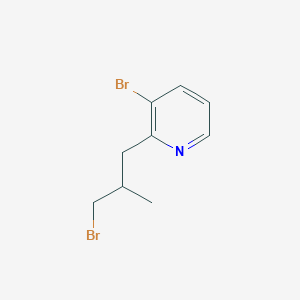
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms attached to a pyridine ring, with one of the bromine atoms located at the 3-position and the other attached to a 2-methylpropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(3-bromo-2-methylpropyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Scientific Research Applications
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-bromo-2-methylpropyl)pyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to various receptors or enzymes. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the additional bromine atom on the 2-methylpropyl group.
2-Bromo-3-methylpyridine: Has a different substitution pattern on the pyridine ring.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of the 2-methylpropyl group.
Uniqueness
3-Bromo-2-(3-bromo-2-methylpropyl)pyridine is unique due to the presence of two bromine atoms and the specific substitution pattern on the pyridine ring
Properties
Molecular Formula |
C9H11Br2N |
|---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
3-bromo-2-(3-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11Br2N/c1-7(6-10)5-9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3 |
InChI Key |
YEGQUALLCOAJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=N1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



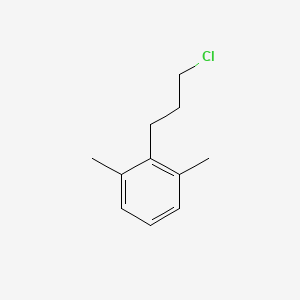
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
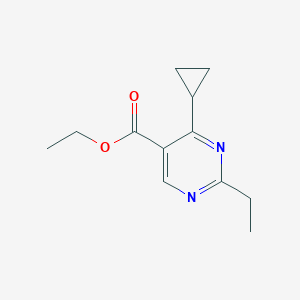
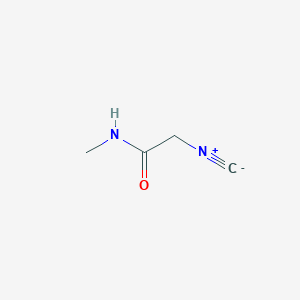

![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)
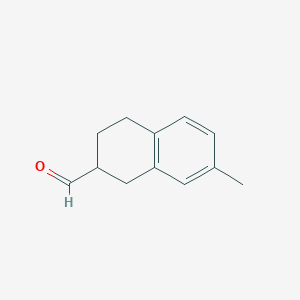
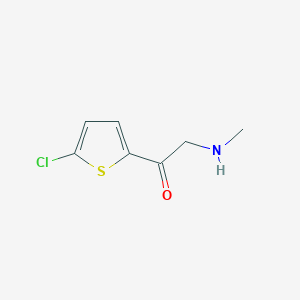
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)

